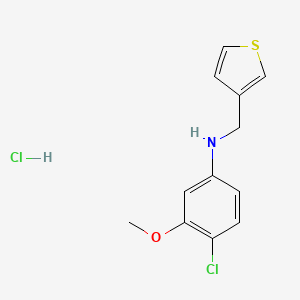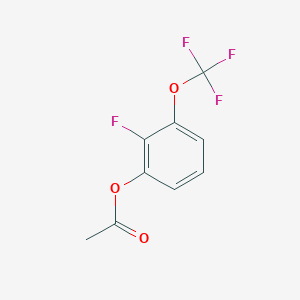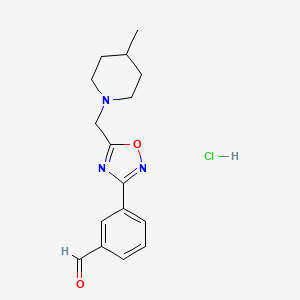
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride
Vue d'ensemble
Description
“4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1803567-12-5 . It has a molecular weight of 290.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNOS.ClH/c1-15-12-6-10 (2-3-11 (12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
4-Chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride shows promising results as a corrosion inhibitor. In a study by (Daoud et al., 2014), it was found to be effective in inhibiting the corrosion of mild steel in acidic environments. The compound's efficiency as a corrosion inhibitor increases with concentration, adhering to the Langmuir’s isotherm, which suggests its potential utility in industrial applications.
Biological Activity
This compound has been identified as potentially biologically active. Research by (Jarak et al., 2007) explored substituted anilides of the heterocyclic series, indicating that these compounds, including ones related to this compound, could be of interest in the development of new pharmaceuticals.
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been extensively studied. For example, (Osowole, 2011) demonstrated the formation of metal(II) thiophenyl Schiff base complexes with this compound, indicating its utility in forming complexes that could have applications in materials science and catalysis.
Antimicrobial Activity
Research by (Habib et al., 2013) and (Patel et al., 2013) indicates that derivatives of this compound show significant antimicrobial activity. These studies suggest that compounds derived from this chemical could be useful in the development of new antimicrobial agents.
Cytotoxicity and Cancer Research
Another significant application area is in cytotoxicity and cancer research. Studies like those by (Pandey et al., 2019) have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various human cancer cell lines, indicating potential applications in cancer therapy.
Electrochemistry
The compound's electrochemical properties have been explored in studies like that by (Geethanjali et al., 2015), which investigated fluorescence quenching in boronic acid derivatives. This research contributes to a deeper understanding of the compound's behavior in electrochemical applications.
Photochemical Applications
In photochemistry, research by (Guizzardi et al., 2000) shows the utility of this compound derivatives in the synthesis of various heterocycles, highlighting its role in photochemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment where the compound is active.
Propriétés
IUPAC Name |
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS.ClH/c1-15-12-6-10(2-3-11(12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRRAIFXVNNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CSC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)


![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)
